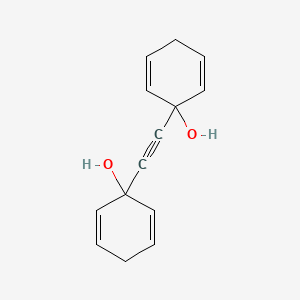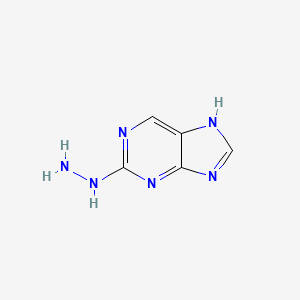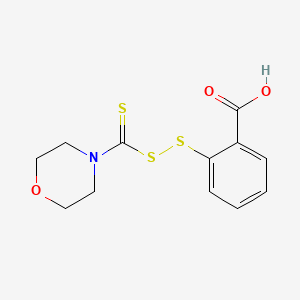
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester is an organosulfur compound that belongs to the class of thiocarboxylic acids These compounds are characterized by the replacement of one oxygen atom in carboxylic acids with a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester typically involves the reaction of morpholine with carbon disulfide and a suitable esterifying agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique chemical properties make it useful in studying biochemical pathways involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications includes investigating its role as an antioxidant or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester exerts its effects involves interactions with molecular targets and pathways related to sulfur chemistry. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various biochemical processes. Its ability to form stable complexes with metals and other molecules makes it a valuable tool in studying enzyme mechanisms and other biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetic Acid: Similar in structure but with an acetyl group instead of a morpholine ring.
Thiobenzoic Acid: Contains a benzoyl group and is used in similar chemical reactions.
Dithiocarboxylic Acid: Another sulfur-containing compound with distinct reactivity.
Uniqueness
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester stands out due to its unique combination of a morpholine ring and a dithioperoxo group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
62911-19-7 |
|---|---|
Molekularformel |
C12H13NO3S3 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-(morpholine-4-carbothioyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C12H13NO3S3/c14-11(15)9-3-1-2-4-10(9)18-19-12(17)13-5-7-16-8-6-13/h1-4H,5-8H2,(H,14,15) |
InChI-Schlüssel |
IQRJUUNHTPACIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=S)SSC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
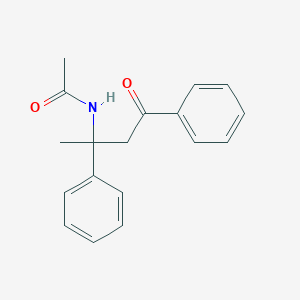
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
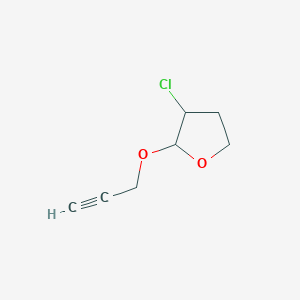

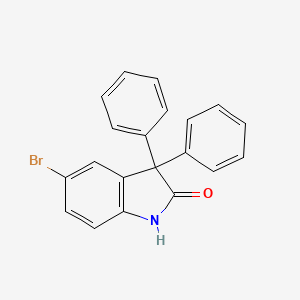
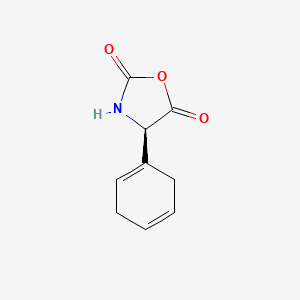

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
